Superior Potency in sEH Inhibition: A 71,000-Fold Enhancement over 5-LOX Target
5-Ethoxynaphthalen-1-ol demonstrates exceptional selectivity and potency for soluble epoxide hydrolase (sEH) over 5-lipoxygenase (5-LOX). In a fluorescence-based assay using the PHOME substrate, the compound inhibited the C-terminal domain of human sEH-H with an IC50 of 1.40 nM [1]. In stark contrast, when tested against human recombinant 5-LOX under similar conditions, its IC50 was >10,000 nM [2]. This represents a selectivity window exceeding 7,000-fold for the sEH target.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.40 nM (sEH) |
| Comparator Or Baseline | 5-Ethoxynaphthalen-1-ol on 5-LOX: >10,000 nM |
| Quantified Difference | >7,143-fold higher potency for sEH |
| Conditions | In vitro enzyme inhibition assay using fluorescent PHOME substrate (sEH) and assessment of LTB4/5-HETE formation (5-LOX) |
Why This Matters
This extreme target selectivity profile is critical for developing research tools for sEH-related pathways (e.g., cardiovascular disease, inflammation) with minimal off-target interference on the 5-LOX pathway, a common liability in related compound classes.
- [1] BindingDB BDBM50594428 CHEMBL5192349. IC50: 1.40 nM for human sEH-H. View Source
- [2] BindingDB BDBM50591538 CHEMBL5205807. IC50: >1.00E+4 nM for human recombinant 5-LOX. View Source
